molecular formula C19H23NO2 B1392120 3-(4-Hexyloxybenzoyl)-4-methylpyridine CAS No. 1187164-05-1

3-(4-Hexyloxybenzoyl)-4-methylpyridine

Cat. No.: B1392120
CAS No.: 1187164-05-1
M. Wt: 297.4 g/mol
InChI Key: RRESOPFBRLCHDY-UHFFFAOYSA-N
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Description

3-(4-Hexyloxybenzoyl)-4-methylpyridine is a pyridine derivative characterized by a hexyloxybenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. The molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.40 g/mol . Its structure combines hydrophobic (hexyloxy chain) and aromatic (benzoyl) moieties, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

(4-hexoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-20-12-11-15(18)2/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESOPFBRLCHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222271
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-05-1
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hexyloxybenzoyl)-4-methylpyridine typically involves the following steps:

    Formation of 4-Hexyloxybenzoyl Chloride: This intermediate can be prepared by reacting 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The 4-hexyloxybenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base such as pyridine or triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hexyloxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: 3-(4-Carboxybenzoyl)-4-methylpyridine.

    Reduction: 3-(4-Hexyloxybenzyl)-4-methylpyridine.

    Substitution: 3-(4-Alkoxybenzoyl)-4-methylpyridine.

Scientific Research Applications

3-(4-Hexyloxybenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Hexyloxybenzoyl)-4-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Positional Isomers: 2-(4-Hexyloxybenzoyl)-4-methylpyridine

  • Structure : The hexyloxybenzoyl group is at the 2-position instead of the 3-position.
  • Molecular Weight : Identical (297.40 g/mol), but positional differences alter steric and electronic properties .
  • Solubility in polar solvents could differ due to variations in dipole moments.

Simpler Pyridine Derivatives: 4-Methylpyridine

  • Structure : Only a methyl group at the 4-position.
  • Molecular Weight : 93.13 g/mol .
  • Key Differences :
    • 4-Methylpyridine is highly water-soluble and strongly basic (pKa ~9.5) due to the absence of bulky substituents .
    • The hexyloxybenzoyl group in 3-(4-Hexyloxybenzoyl)-4-methylpyridine introduces hydrophobicity, likely reducing aqueous solubility but enhancing lipid membrane penetration.

Functional Group Variations: 3-Methyl-2-(3-nitrobenzoyl)pyridine

  • Structure : Nitrobenzoyl group at the 2-position and methyl at the 3-position.
  • Molecular Weight : 242.24 g/mol .
  • Nitro-substituted derivatives often exhibit distinct reactivity in reduction or nucleophilic substitution reactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Predicted) Notable Functional Groups
This compound 297.40 Low ~4.2 Hexyloxy, benzoyl, methyl
2-(4-Hexyloxybenzoyl)-4-methylpyridine 297.40 Moderate ~3.8 Hexyloxy, benzoyl, methyl
4-Methylpyridine 93.13 High ~1.2 Methyl
  • Solubility : The hexyloxy chain in this compound reduces water solubility compared to 4-methylpyridine but enhances compatibility with organic solvents .
  • Basicity : The methyl group at the 4-position likely stabilizes the protonated form, but steric effects from the 3-substituent may reduce basicity compared to simpler analogs.

Biological Activity

3-(4-Hexyloxybenzoyl)-4-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This compound, classified under pyridine derivatives, is characterized by a hexyloxybenzoyl moiety attached to a methylpyridine structure. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H23_{23}NO\ and it has a molecular weight of approximately 273.38 g/mol. The compound features a pyridine ring, which is known for its aromatic properties and ability to participate in various chemical reactions, including electrophilic substitutions and complexation with metal ions.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : The presence of the hexyloxy group may enhance binding affinity to certain receptors involved in signaling pathways related to cancer and inflammation.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityTarget Organisms
This compoundAntimicrobialE. coli, S. aureus
4-Methylpyridine-N-oxideAntimicrobialVarious bacterial strains

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell cycle progression.

  • Case Study : A study involving a series of pyridine derivatives found that modifications at the benzoyl position significantly enhanced cytotoxicity against MCF-7 cells, indicating that structural variations can lead to improved biological activity.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the structural modifications on the pyridine ring and the benzoyl group. Key observations include:

  • Hexyloxy Substitution : The presence of the hexyloxy group enhances lipophilicity, potentially improving cellular uptake.
  • Methyl Group Positioning : The methyl group at the 4-position may stabilize the compound's conformation, facilitating better interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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